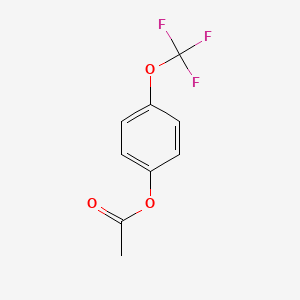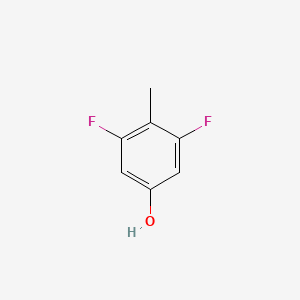
3,5-Difluoro-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-methylphenol: is an organic compound with the molecular formula C7H6F2O . It belongs to the class of fluorophenols, characterized by the presence of fluorine atoms attached to a phenolic ring. The compound is notable for its unique structure, which includes two fluorine atoms at positions 3 and 5, and a methyl group at position 4 on the benzene ring. This specific arrangement imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Wirkmechanismus
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
The key feature of 3,5-Difluoro-4-methylphenol’s structure is the presence of a phenolic hydroxyl group (OH) attached to a benzene ring with two fluorine (F) atoms at positions 3 and 5, and a methyl group (CH3) at position 4. This structure suggests potential for hydrogen bonding due to the OH group and possible electronic effects due to the fluorine atoms
Molecular Mechanism
Temporal Effects in Laboratory Settings
The thermal decomposition behavior of this compound was studied using differential scanning calorimetry (DSC) and thermogravimetry (TG) by using different heating rates . The critical temperature of thermal explosion (Tb) and self-accelerating decomposition temperature (TASDT) were determined to be 249.03 °C and 226.33 °C, respectively .
Metabolic Pathways
It is suggested that O-glucuronidation is the major metabolic pathway of this compound in mammals, while UGT1A1 played a crucial role in this compound O-glucuronidation in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methylphenol typically involves the fluorination of 4-methylphenol (p-cresol). One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as fluorine gas (F2) or selectfluor under controlled conditions. The reaction is usually carried out in the presence of a catalyst like iron(III) fluoride (FeF3) to facilitate the substitution .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of 3,5-difluoroaniline followed by hydrolysis to yield the desired phenol. This process involves the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then hydrolyzed under acidic conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluoro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic medium.
Reduction: Reagents like or .
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluorophenol: Lacks the methyl group at position 4, resulting in different reactivity and properties.
4-Methylphenol (p-Cresol): Lacks the fluorine atoms, making it less electron-withdrawing and altering its chemical behavior.
2,6-Difluoro-4-methylphenol: Similar structure but with fluorine atoms at different positions, leading to different steric and electronic effects.
Uniqueness: 3,5-Difluoro-4-methylphenol is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise control over reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
3,5-difluoro-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXUPFDHSBROJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
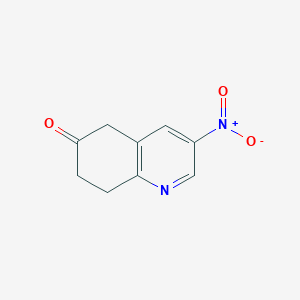
![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)
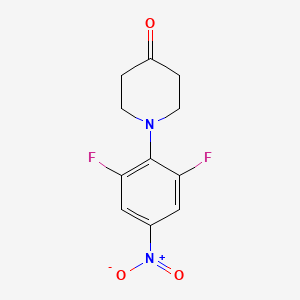
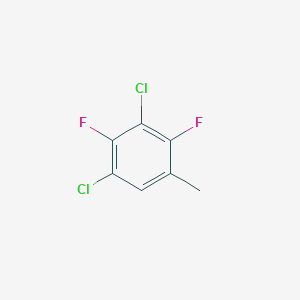
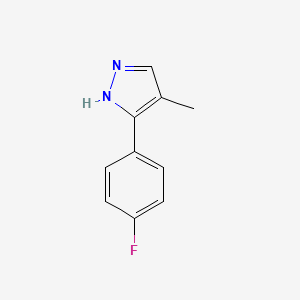

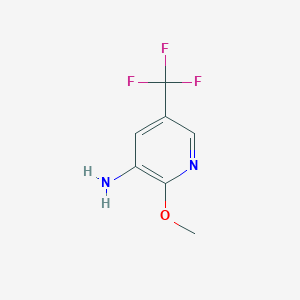
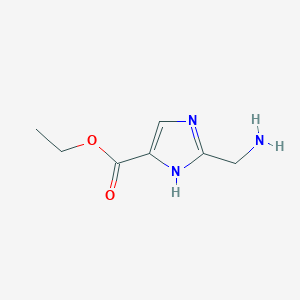
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)
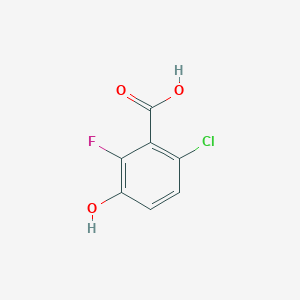
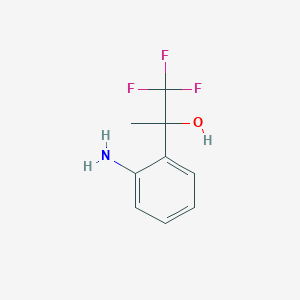
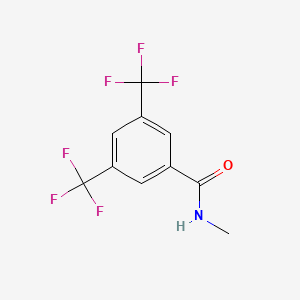
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)
